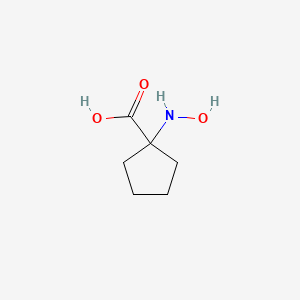
1-(Hydroxyamino)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxyamino)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a hydroxyamino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclopentanecarboxylic acid derivatives. This process typically employs strong oxidizing agents such as potassium permanganate or chromic acid to introduce the hydroxyamino group. Another method involves the reaction of cyclopentanone with hydroxylamine, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often utilizes catalytic processes to enhance yield and efficiency. Palladium-catalyzed reactions are commonly employed, where cyclopentene undergoes hydrocarboxylation in the presence of carbon monoxide and water to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxyamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopentanecarboxylic acid derivatives with different functional groups.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclopentanecarboxylic acid derivatives.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-(Hydroxyamino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxyamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparación Con Compuestos Similares
1-(Hydroxyamino)cyclopentanecarboxylic acid can be compared with other similar compounds such as:
Cyclopentanecarboxylic acid: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
1-Aminocyclopentanecarboxylic acid: Contains an amino group instead of a hydroxyamino group, leading to different reactivity and applications.
Cyclopentane β-amino acids: These compounds have a similar cyclopentane ring structure but differ in the position and type of functional groups, affecting their biological activity and applications.
The uniqueness of this compound lies in its combination of a hydroxyamino group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2627-43-2 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-(hydroxyamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5(9)6(7-10)3-1-2-4-6/h7,10H,1-4H2,(H,8,9) |
Clave InChI |
KHRQWWQCHLFRSE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















